![molecular formula C10H11FN2 B6333528 (4-Fluoro-2-methyl-1H-indol-5-yl)methanamine CAS No. 1401727-00-1](/img/structure/B6333528.png)
(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine
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Overview
Description
“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the CAS Number: 1401727-00-1 . It has a molecular weight of 178.21 and its linear formula is C10H11FN2 . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .
Synthesis Analysis
The synthesis of indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, often involves chemical reactions such as alkylation, aromatic substitution, and nitration . The first step in the synthesis of this compound is the preparation of the starting materials, such as 2-methyl-1H-indole-5-carboxaldehyde and 4-fluoro-2-methyl-1H-indole .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is represented by the linear formula C10H11FN2 . The average mass of this compound is 165.164 Da .Physical And Chemical Properties Analysis
“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The indole scaffold, which includes our compound of interest, serves as a key structural component in several FDA-approved drugs. For instance:
- Rauvolfia Alkaloids : Ajmaline, ajmalicine, and reserpine have applications as anti-arrhythmic agents and antihypertensive drugs .
Agrochemicals and Herbicides
4-Fluoro-2-methyl-1H-indol-5-ol, an intermediate derived from our compound, plays a crucial role in the production of agrochemicals and herbicides. It serves as a building block for various chemicals used in agriculture .
Antiviral Activity
Researchers have explored the antiviral potential of indole derivatives. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited promising in vitro antiviral activity against both RNA and DNA viruses .
Novel Anti-Cancer Agents
Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, designed with specific pharmacophores, have been synthesized. These compounds hold promise as potential anti-cancer agents .
Metal Complexes and Medicinal Applications
Indole-containing metal complexes have gained attention in drug discovery. The co-presence of transition metals enhances their biological and pharmacological activity. Researchers have explored the medicinal potential of these complexes, making them an exciting area of study .
Synthetic Strategies
Various synthetic strategies exist for indole preparation, including Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis. Substituting different positions on the indole ring allows for fine-tuning its properties .
Safety and Hazards
Future Directions
Indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , which have created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
(4-fluoro-2-methyl-1H-indol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDIOWNCSYQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluoro-2-methyl-1H-indol-5-yl)methanamine |
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